5-Chlorothiophene-3-carbonyl chloride
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Overview
Description
5-Chlorothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C5H2ClO2S. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-Chlorothiophene-3-carbonyl chloride is not well understood. However, it is believed that the compound acts as an electrophile and reacts with various nucleophiles to form new chemical compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chlorothiophene-3-carbonyl chloride are not well understood. However, it is known that the compound can react with various biological molecules, such as proteins and nucleic acids, and form new chemical compounds. These new compounds may have different biological activities compared to the original molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Chlorothiophene-3-carbonyl chloride in lab experiments include its high yield synthesis, low cost, and potential for use in the synthesis of various pharmaceuticals and agrochemicals. The limitations of using the compound include its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several future directions for the study of 5-Chlorothiophene-3-carbonyl chloride. One potential direction is the investigation of the compound's potential use as a reagent in organic synthesis. Another potential direction is the study of the compound's potential applications in the field of medicinal chemistry. Additionally, the compound's potential toxicity and environmental impact could be further investigated to ensure safe handling and disposal practices.
Synthesis Methods
The synthesis of 5-Chlorothiophene-3-carbonyl chloride involves the reaction of 5-chlorothiophene-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions and the product is obtained in high yield.
Scientific Research Applications
The compound has been used in a variety of scientific research applications. It has been studied for its potential use as a building block in the synthesis of various pharmaceuticals and agrochemicals. The compound has also been investigated for its potential use as a reagent in organic synthesis.
properties
CAS RN |
113471-08-2 |
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Product Name |
5-Chlorothiophene-3-carbonyl chloride |
Molecular Formula |
C5H2Cl2OS |
Molecular Weight |
181.04 g/mol |
IUPAC Name |
5-chlorothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-1-3(2-9-4)5(7)8/h1-2H |
InChI Key |
DCLHJPCKHFKQGF-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C(=O)Cl)Cl |
Canonical SMILES |
C1=C(SC=C1C(=O)Cl)Cl |
synonyms |
3-Thiophenecarbonyl chloride, 5-chloro- (9CI) |
Origin of Product |
United States |
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